2-(pyridin-3-yl)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-3-yl)thiophen-3-amine is a heterocyclic compound that features both a pyridine ring and a thiophene ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)thiophen-3-amine typically involves the condensation of 3-aminopyridine with thiophene-3-carboxaldehyde. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and thiophene rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(pyridin-3-yl)thiophen-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(pyridin-3-yl)thiophen-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)thiophene: Similar structure but with the pyridine ring attached at the 2-position.
2-(pyridin-4-yl)thiophene: Pyridine ring attached at the 4-position, which may alter its electronic properties and reactivity.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
2-(pyridin-3-yl)thiophen-3-amine is unique due to its specific positioning of the pyridine and thiophene rings, which can influence its electronic properties and biological activities. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
1781762-89-7 |
---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.